Hbv-IN-22

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

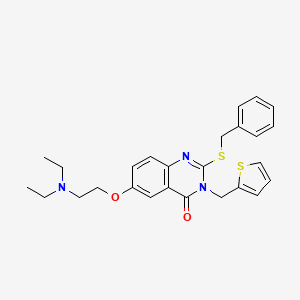

C26H29N3O2S2 |

|---|---|

Molecular Weight |

479.7 g/mol |

IUPAC Name |

2-benzylsulfanyl-6-[2-(diethylamino)ethoxy]-3-(thiophen-2-ylmethyl)quinazolin-4-one |

InChI |

InChI=1S/C26H29N3O2S2/c1-3-28(4-2)14-15-31-21-12-13-24-23(17-21)25(30)29(18-22-11-8-16-32-22)26(27-24)33-19-20-9-6-5-7-10-20/h5-13,16-17H,3-4,14-15,18-19H2,1-2H3 |

InChI Key |

NHOYLZLUASCDAH-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCOC1=CC2=C(C=C1)N=C(N(C2=O)CC3=CC=CS3)SCC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Synthesis of the HBV Capsid Assembly Modulator Bersacapavir (JNJ-56136379)

Disclaimer: Initial searches for a molecule specifically named "Hbv-IN-22" did not yield any publicly available information. It is possible that this is an internal research code, a novel compound not yet in the public domain, or a misnomer. This guide will instead focus on a well-documented, clinically relevant Hepatitis B Virus (HBV) inhibitor, Bersacapavir (JNJ-56136379) , as a representative example of a modern anti-HBV drug discovery and synthesis campaign. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Discovery of Bersacapavir

Bersacapavir (also known as JNJ-6379) is a potent, orally bioavailable, novel capsid assembly modulator (CAM) developed for the treatment of chronic hepatitis B.[1][2] CAMs represent a promising class of anti-HBV agents that target the viral core protein (HBc), a crucial component in the viral lifecycle responsible for encapsulating the viral genome. The discovery of bersacapavir stemmed from efforts to identify small molecules that could allosterically modulate the function of HBc, thereby disrupting the formation of functional viral capsids.[1]

Bersacapavir interferes with the assembly process of the hepatitis B virus nucleocapsid by binding to a hydrophobic pocket at the dimer-dimer interface of the HBc subunits.[1] This binding event has a dual mechanism of action: it accelerates the rate of capsid assembly, leading to the formation of empty, non-infectious virions, and it also inhibits the formation of covalently closed circular DNA (cccDNA), a key step in the establishment of chronic infection.

Data Presentation: Biological Activity of Bersacapavir

The antiviral potency of bersacapavir has been characterized in various in vitro systems. The following tables summarize the key quantitative data.

| Cell Line | Parameter | Value | Reference |

| HepG2.117 | EC50 (HBV DNA reduction) | 54 nM | |

| HepG2.2.15 | EC50 (extracellular HBV DNA reduction) | Not explicitly stated, but potent inhibition observed | |

| HBV-infected Primary Human Hepatocytes (PHHs) | EC50 (extracellular HBV DNA reduction, co-incubation) | 93 nM | |

| HBV-infected Primary Human Hepatocytes (PHHs) | EC50 (intracellular HBV RNA reduction, co-incubation) | 876 nM | |

| HepG2 | CC50 (cytotoxicity) | > 25 µM |

Table 1: In Vitro Antiviral Activity and Cytotoxicity of Bersacapavir. EC50 (50% effective concentration) represents the concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that results in 50% cell death.

| Genotype | Median EC50 (nM) | Reference |

| A | 10-33 | |

| B | 10-33 | |

| C | 10-33 | |

| D | 17 (reference) | |

| E | 10-33 | |

| F | 10-33 | |

| G | 10-33 | |

| H | 10-33 |

Table 2: Antiviral Activity of Bersacapavir Against Different HBV Genotypes. The data indicates that bersacapavir is a pan-genotypic inhibitor of HBV replication.

Experimental Protocols

Chemical Synthesis of Bersacapavir

The chemical synthesis of bersacapavir has been detailed in a series of publications focusing on its process development. The synthesis starts from N-methylpyrrole and involves a key haloform-type amidation reaction. The following is a summarized synthetic scheme based on the published literature.

Scheme 1: Simplified Synthetic Route to Bersacapavir

References

Whitepaper: Targeting the Interleukin-22 Pathway in Hepatitis B Virus Infection: Identification and Validation of a Novel Therapeutic Strategy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with current therapies rarely achieving a functional cure. This necessitates the exploration of novel therapeutic targets. The Interleukin-22 (IL-22) signaling pathway has emerged as a critical, albeit complex, regulator of liver homeostasis and pathology in the context of HBV infection. This technical guide details the scientific rationale and methodologies for the identification and validation of the IL-22 pathway as a therapeutic target for HBV. We introduce "Hbv-IN-22," a hypothetical inhibitor, to illustrate the drug development process from target identification to preclinical validation. This document provides in-depth experimental protocols, data presentation standards, and visual workflows to guide researchers in this promising area of HBV drug discovery.

Introduction: The Dual Role of IL-22 in HBV Infection

Interleukin-22 (IL-22) is a cytokine that plays a multifaceted role in liver inflammation and regeneration. In the context of Hepatitis B Virus (HBV) infection, IL-22 has been shown to have both protective and pathogenic effects, making it a compelling target for therapeutic intervention.[1]

-

Protective Effects: IL-22 can promote hepatocyte survival and proliferation, contributing to liver regeneration and protecting against tissue damage.[1] It can also induce the expression of acute-phase reactants and antimicrobial proteins, aiding in the defense against pathogens.[1]

-

Pathogenic Effects: Conversely, elevated IL-22 expression has been associated with the progression of liver fibrosis in chronic HBV (CHB) patients.[2] It may also contribute to the growth of liver tumor cells.[1]

This dual functionality suggests that modulating the IL-22 signaling pathway, rather than complete abrogation, may be a key therapeutic strategy. A hypothetical inhibitor, which we will refer to as This compound , would aim to selectively block the pathogenic effects of IL-22 while preserving its regenerative functions.

Target Identification: The IL-22 Signaling Pathway

The primary target for a therapeutic agent like this compound is the IL-22 signaling cascade. This pathway is initiated by the binding of IL-22 to its cell surface receptor complex, leading to downstream signaling events that regulate gene expression.

IL-22 Receptor Complex and Downstream Signaling

The functional IL-22 receptor is a heterodimer consisting of the IL-22 receptor 1 (IL-22R1) and the IL-10 receptor 2 (IL-10R2). Upon ligand binding, this complex activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, primarily activating STAT3. Activated STAT3 dimerizes, translocates to the nucleus, and induces the transcription of target genes involved in inflammation, cell survival, and proliferation.

Target Validation Experimental Protocols

Validating the IL-22 pathway as a target for HBV therapy involves a series of in vitro and in vivo experiments.

In Vitro Validation in HBV-Infected Hepatocyte Cultures

Objective: To determine the effect of inhibiting IL-22 signaling on HBV replication and host cell viability in a controlled in vitro system.

Methodology:

-

Cell Culture: Culture primary human hepatocytes or a stable HBV-producing cell line (e.g., HepG2.2.15).

-

Treatment: Treat the cells with varying concentrations of a neutralizing anti-IL-22 antibody or a small molecule inhibitor of the pathway (representing this compound).

-

HBV Replication Analysis:

-

HBV DNA: Quantify extracellular HBV DNA in the culture supernatant using quantitative PCR (qPCR).

-

HBsAg and HBeAg: Measure the levels of Hepatitis B surface antigen (HBsAg) and e-antigen (HBeAg) in the supernatant using enzyme-linked immunosorbent assays (ELISAs).

-

Intracellular HBV RNA: Quantify intracellular HBV RNA transcripts using reverse transcription qPCR (RT-qPCR).

-

-

Cytotoxicity Assay: Assess cell viability using an MTT or similar assay to ensure the observed antiviral effects are not due to cellular toxicity.

Data Presentation:

| Treatment Group | HBV DNA (log10 IU/mL) | HBsAg (ng/mL) | HBeAg (S/CO) | Cell Viability (%) |

| Vehicle Control | 6.5 ± 0.3 | 1500 ± 120 | 12.5 ± 1.1 | 100 |

| This compound (1 µM) | 5.8 ± 0.4 | 1250 ± 100 | 10.2 ± 0.9 | 98 ± 2 |

| This compound (10 µM) | 4.2 ± 0.2 | 800 ± 75 | 6.1 ± 0.5 | 95 ± 3 |

| Positive Control (e.g., Entecavir) | 3.1 ± 0.3 | 1450 ± 110 | 12.1 ± 1.0 | 99 ± 1 |

Table 1: Example quantitative data from in vitro validation of this compound.

In Vivo Validation in an HBV Mouse Model

Objective: To evaluate the in vivo efficacy and safety of targeting the IL-22 pathway in a relevant animal model of HBV infection.

Methodology:

-

Animal Model: Utilize an HBV transgenic mouse model or a humanized liver mouse model reconstituted with human hepatocytes and an immune system.

-

Treatment Administration: Administer this compound or a control substance (e.g., vehicle, isotype control antibody) to the mice via an appropriate route (e.g., intraperitoneal injection, oral gavage).

-

Monitoring of HBV Markers:

-

Collect blood samples at regular intervals to measure serum HBV DNA, HBsAg, and HBeAg levels.

-

Monitor serum alanine aminotransferase (ALT) levels as a marker of liver injury.

-

-

Histopathological Analysis: At the end of the study, sacrifice the animals and collect liver tissue for histological analysis (e.g., H&E staining for inflammation, Sirius Red staining for fibrosis).

-

Immunohistochemistry: Perform immunohistochemical staining for markers of immune cell infiltration and hepatocyte proliferation (e.g., Ki-67).

Experimental Workflow Diagram:

Identification of this compound: A Hypothetical Drug Discovery Campaign

The identification of a specific inhibitor like this compound would follow a structured drug discovery process.

High-Throughput Screening (HTS)

Objective: To screen a large library of chemical compounds for their ability to inhibit IL-22-induced STAT3 phosphorylation.

Methodology:

-

Assay Development: Develop a cell-based assay using a reporter cell line that expresses a luciferase gene under the control of a STAT3-responsive promoter.

-

Screening: Treat the cells with compounds from a chemical library, followed by stimulation with IL-22.

-

Hit Identification: Measure luciferase activity to identify compounds that inhibit the IL-22-induced signal.

HTS Workflow Diagram:

Lead Optimization

Following hit identification, a lead optimization campaign would be initiated to improve the potency, selectivity, and pharmacokinetic properties of the initial hit compounds, ultimately leading to a candidate molecule like this compound.

Conclusion

The IL-22 signaling pathway represents a novel and promising target for the development of new therapies for chronic HBV infection. Its dual role in liver pathology necessitates a carefully considered therapeutic approach. The methodologies and workflows outlined in this technical guide provide a framework for the identification and validation of inhibitors of this pathway. The hypothetical inhibitor, this compound, serves as a conceptual tool to illustrate the path from fundamental biological understanding to preclinical drug development. Further research in this area is crucial and has the potential to lead to innovative treatments that could significantly improve outcomes for patients with chronic Hepatitis B.

References

Early Research on the Antiviral Activity of HBV-IN-22: A Technical Guide

Disclaimer: This document summarizes the publicly available data on the early antiviral activity of the Hepatitis B Virus (HBV) inhibitor HBV-IN-22. The primary scientific publication detailing the initial research, including specific experimental protocols and the full scope of the findings for this compound, could not be located through available search tools. Therefore, the methodologies described herein are based on established and widely practiced techniques for the evaluation of anti-HBV compounds and should be considered representative of the field.

Introduction

This compound, also identified as Compound LC5f, is an early-stage antiviral agent investigated for its potential to inhibit the replication of the Hepatitis B virus. Chronic HBV infection remains a significant global health challenge, and the development of novel therapeutics with different mechanisms of action is a critical area of research. This guide provides a technical overview of the initial in vitro antiviral activity and cytotoxicity profile of this compound, based on the limited available data. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.

Core Antiviral Activity and Cytotoxicity

The primary antiviral activity of this compound is the inhibition of HBV DNA replication. The compound has demonstrated efficacy against both wild-type and drug-resistant strains of the virus. The key quantitative data from early in vitro studies are summarized in the table below.

Quantitative Data Summary

| Compound | Target Strain | IC50 (μM) | CC50 (μM) in HepG2 2.2.15 cells | Selectivity Index (SI) |

| This compound | Wild-type HBV | 0.71 | > 10 | > 14.1 |

| (Compound LC5f) | Drug-resistant HBV strain(s) | 0.84 | > 10 | > 11.9 |

-

IC50 (Half-maximal Inhibitory Concentration): The concentration of the compound required to inhibit 50% of the viral replication.

-

CC50 (Half-maximal Cytotoxic Concentration): The concentration of the compound that results in the death of 50% of the host cells.

-

Selectivity Index (SI): Calculated as CC50 / IC50. A higher SI value indicates a more favorable safety profile, as the compound is more toxic to the virus than to the host cells. The specific drug-resistant HBV strains tested were not specified in the available data.

Experimental Protocols

The following are detailed, representative protocols for the types of experiments likely conducted to determine the antiviral activity and cytotoxicity of a novel anti-HBV compound like this compound.

In Vitro Antiviral Activity Assay (HepG2 2.2.15 Cell Line)

The HepG2 2.2.15 cell line is a human hepatoblastoma cell line that is stably transfected with a full-length HBV genome (genotype D, serotype ayw). These cells constitutively produce infectious HBV particles and are a standard model for screening anti-HBV compounds.

Methodology:

-

Cell Culture: HepG2 2.2.15 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), streptomycin (100 µg/mL), and G418 (200 µg/mL) to maintain the selection for the HBV-expressing cells. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: For the assay, cells are seeded in 24- or 48-well plates. After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of this compound. A no-drug control (vehicle, e.g., DMSO) and a positive control (e.g., an approved anti-HBV drug like Entecavir) are included.

-

Incubation: The cells are incubated with the compound for a period of 6 to 8 days, with the medium and compound being replenished every 2-3 days.

-

Quantification of HBV DNA:

-

Extracellular HBV DNA: At the end of the treatment period, the cell culture supernatant is collected. Viral particles are precipitated, and the viral DNA is extracted. The amount of HBV DNA is quantified using quantitative real-time PCR (qPCR) targeting a conserved region of the HBV genome.

-

Intracellular HBV DNA: The cells are lysed, and the total intracellular DNA is extracted. The levels of HBV replicative intermediates (relaxed circular and double-stranded linear DNA) are determined by Southern blot analysis or qPCR.

-

-

Data Analysis: The percentage of inhibition of HBV DNA replication at each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by non-linear regression analysis of the dose-response curve.

Cytotoxicity Assay (MTT Assay)

To assess the toxicity of the compound on the host cells, a standard cytotoxicity assay such as the MTT assay is performed in parallel with the antiviral activity assay.

Methodology:

-

Cell Culture and Treatment: HepG2 2.2.15 cells are seeded in 96-well plates and treated with the same serial dilutions of this compound as in the antiviral assay.

-

Incubation: The cells are incubated for the same duration as the antiviral assay.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.

-

Formazan Solubilization: After a few hours of incubation, the medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability at each compound concentration is calculated relative to the vehicle control. The CC50 value is determined by non-linear regression analysis of the dose-response curve.

Visualizations

The following diagrams illustrate the presumed target of this compound within the viral life cycle and a typical workflow for the evaluation of such a compound.

Hbv-IN-22: An In-Depth Technical Analysis of a Novel Hepatitis B Virus DNA Replication Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hbv-IN-22, also identified as Compound LC5f, has emerged as a noteworthy inhibitor of Hepatitis B Virus (HBV) DNA replication.[1] This technical guide provides a comprehensive overview of the currently available information on its chemical properties and biological activity, tailored for professionals in the fields of virology, medicinal chemistry, and drug development. While detailed structural information and extensive experimental protocols are not yet publicly available, this document synthesizes the existing data to support further research and investigation into this promising anti-HBV agent.

Chemical Properties and Biological Activity

This compound is characterized as a potent inhibitor of HBV DNA replication, demonstrating efficacy against both wild-type and drug-resistant strains of the virus.[1] The limited publicly accessible data on its physicochemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C26H29N3O2S2 | [2] |

| Molecular Weight | 479.66 g/mol | [2] |

| Physical Form | Solid | [2] |

| IC50 (Wild-Type HBV) | 0.71 µM | [1] |

| IC50 (Drug-Resistant HBV) | 0.84 µM | [1] |

Table 1: Physicochemical and Biological Properties of this compound

Mechanism of Action: A General Overview

This compound functions as an inhibitor of HBV DNA replication.[1] The precise molecular mechanism and the specific signaling pathways affected by this compound have not been detailed in publicly available literature. Generally, HBV DNA replication inhibitors interfere with the viral polymerase, a key enzyme in the HBV life cycle responsible for transcribing the viral pregenomic RNA into DNA. This inhibition can occur through various mechanisms, such as competitive binding to the active site or allosteric modulation of the enzyme.

To provide a conceptual framework, a generalized diagram of the HBV replication cycle is presented below, highlighting the stage at which DNA replication inhibitors like this compound are expected to act.

References

In Vitro Evaluation of Novel Hepatitis B Virus Inhibitors: A Technical Guide for Hbv-IN-22

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro methodologies for evaluating the antiviral potency and cytotoxic profile of novel Hepatitis B Virus (HBV) inhibitors, using the hypothetical compound Hbv-IN-22 as an exemplar. Detailed experimental protocols for key assays, including cytotoxicity, inhibition of HBV DNA replication, and reduction of viral antigen secretion, are presented. Furthermore, this document outlines the presentation of quantitative data in a structured format to facilitate comparative analysis and visualizes experimental workflows and relevant signaling pathways using Graphviz (DOT language) diagrams. This guide is intended to serve as a practical resource for researchers and professionals engaged in the discovery and development of new therapeutics for chronic hepatitis B.

Introduction

Chronic Hepatitis B virus (HBV) infection remains a significant global health issue, with millions of individuals at risk of developing severe liver diseases, including cirrhosis and hepatocellular carcinoma (HCC).[1] The persistence of a stable viral minichromosome, the covalently closed circular DNA (cccDNA), in the nucleus of infected hepatocytes is a major obstacle to a curative therapy.[2][3] The development of new antiviral agents that can effectively target different steps of the HBV life cycle is a critical area of research.

This document details a standard in vitro workflow for the initial characterization of a novel anti-HBV compound, designated here as this compound. The described assays are designed to determine its efficacy in inhibiting HBV replication and to assess its safety profile in relevant cell-based models.

Data Presentation: Summary of In Vitro Activities of this compound

The following tables summarize the quantitative data obtained from the in vitro evaluation of this compound.

Table 1: Cytotoxicity of this compound

| Cell Line | Assay Type | Incubation Time (days) | CC₅₀ (µM) |

| HepG2 | MTS Assay | 3 | > 100 |

| HepG2.2.15 | MTS Assay | 6 | 85.2 |

| Primary Human Hepatocytes | AlamarBlue Assay | 6 | 78.5 |

CC₅₀ (50% cytotoxic concentration): The concentration of the compound that causes a 50% reduction in cell viability.

Table 2: Anti-HBV Activity of this compound in HepG2.2.15 Cells

| Assay Type | Parameter Measured | EC₅₀ (µM) | Selectivity Index (SI) |

| qPCR | Extracellular HBV DNA | 0.15 | 568 |

| Southern Blot | Intracellular HBV DNA Replicative Intermediates | 0.21 | 406 |

| ELISA | Secreted HBsAg | 1.2 | 71 |

| ELISA | Secreted HBeAg | 0.8 | 106.5 |

EC₅₀ (50% effective concentration): The concentration of the compound that causes a 50% reduction in the measured viral parameter. SI (Selectivity Index): Calculated as CC₅₀ / EC₅₀.

Experimental Protocols

Cell Culture

-

HepG2 Cells: Human hepatoma cell line, maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

HepG2.2.15 Cells: A HepG2-derived cell line that stably expresses the HBV genome and supports viral replication.[4] Maintained in the same medium as HepG2 cells, with the addition of 500 µg/mL G418.

-

Primary Human Hepatocytes (PHH): Cultured according to the supplier's instructions, typically in specialized hepatocyte culture medium.

Cytotoxicity Assays

The cytotoxicity of this compound is assessed to determine the concentration range that is non-toxic to the host cells, which is crucial for interpreting antiviral activity data.

-

MTS Assay:

-

Seed HepG2 or HepG2.2.15 cells in 96-well plates at a density of 1 x 10⁴ cells/well.[5]

-

After 24 hours, treat the cells with serial dilutions of this compound for 3 to 6 days.

-

Add CellTiter 96® AQueous One Solution Reagent (Promega) to each well.

-

Incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the CC₅₀ value from the dose-response curve.

-

Anti-HBV Assays

This assay measures the amount of encapsidated HBV DNA released into the cell culture supernatant.

-

Seed HepG2.2.15 cells in 24-well plates.

-

Treat with various concentrations of this compound for 6 days, replacing the medium and compound every 2 days.

-

Collect the supernatant and pellet the viral particles.

-

Extract HBV DNA from the viral pellets.

-

Perform quantitative PCR (qPCR) using primers and probes specific for the HBV genome.

-

Determine the EC₅₀ value based on the reduction in HBV DNA levels compared to untreated controls.

This assay provides a detailed view of the different forms of HBV DNA replicative intermediates within the cells.

-

Culture and treat HepG2.2.15 cells as described for the qPCR assay.

-

After 6 days, lyse the cells and extract total intracellular DNA.

-

Separate the DNA fragments by electrophoresis on an agarose gel.

-

Transfer the DNA to a nylon membrane.

-

Hybridize the membrane with a ³²P-labeled HBV-specific DNA probe.

-

Visualize the DNA bands corresponding to relaxed circular (RC), double-stranded linear (DSL), and single-stranded (SS) DNA by autoradiography.

-

Quantify the signal intensity to determine the EC₅₀.

This enzyme-linked immunosorbent assay measures the levels of viral antigens secreted from infected cells.

-

Culture and treat HepG2.2.15 cells as described above.

-

Collect the cell culture supernatant after 6 days of treatment.

-

Use commercially available ELISA kits to quantify the amounts of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg).[6]

-

Calculate the EC₅₀ values from the dose-dependent reduction in antigen levels.

Visualizations

Experimental Workflow

Caption: Workflow for in vitro evaluation of this compound.

Simplified HBV Replication Cycle and Potential Targets

Caption: Simplified HBV life cycle and potential drug targets.

PI3K/Akt Signaling Pathway in HBV Infection

HBV, particularly the HBx protein, has been shown to activate the PI3K/Akt signaling pathway, which can promote cell survival and may influence viral replication.[7][8][9]

Caption: HBx-mediated activation of the PI3K/Akt pathway.

Conclusion

This technical guide outlines a standardized and robust framework for the initial in vitro characterization of novel anti-HBV compounds, exemplified by this compound. The presented methodologies for assessing antiviral efficacy and cytotoxicity, combined with clear data presentation and visual workflows, provide a solid foundation for advancing promising candidates in the drug development pipeline. Further studies would be required to elucidate the specific mechanism of action of this compound and to evaluate its efficacy in more advanced preclinical models.

References

- 1. Hepatitis B [who.int]

- 2. researchgate.net [researchgate.net]

- 3. hepatitisb.org.au [hepatitisb.org.au]

- 4. Hepatitis B Virus Cell Culture Assays for Antiviral Activity | Springer Nature Experiments [experiments.springernature.com]

- 5. A mid-throughput HBV replication inhibition assay capable of detecting ribonuclease H inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Performance evaluation of in vitro diagnostic kits for hepatitis B virus infection using the regional reference panel of Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HBV-related hepatocarcinogenesis: the role of signalling pathways and innovative ex vivo research models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Novel Molecular Therapeutics Targeting Signaling Pathway to Control Hepatitis B Viral Infection [frontiersin.org]

- 9. Novel Molecular Therapeutics Targeting Signaling Pathway to Control Hepatitis B Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on Hepatitis B Virus-Associated Cytotoxicity: A Technical Overview

Note: Initial searches for a specific compound designated "Hbv-IN-22" did not yield any publicly available data. The following guide provides a comprehensive overview of the cytotoxic mechanisms associated with the Hepatitis B Virus (HBV) itself, drawing from the available scientific literature. This includes the roles of viral proteins in modulating cell death pathways and the experimental methodologies used to study these effects.

Introduction

Hepatitis B virus (HBV) infection is a major global health issue, contributing to chronic hepatitis, cirrhosis, and hepatocellular carcinoma (HCC). While HBV is not considered a directly cytopathic virus, liver damage is primarily mediated by the host's immune response to infected hepatocytes.[1][2] However, several HBV proteins have been shown to modulate host cell apoptosis pathways, contributing to viral persistence and pathogenesis.[3][4] This guide summarizes the key findings on HBV-associated cytotoxicity, focusing on the molecular mechanisms and experimental approaches used in its study.

Quantitative Data on HBV Protein Effects on Apoptosis

The following table summarizes the observed effects of various HBV components on hepatocyte apoptosis, as described in the literature.

| HBV Component | Cell Lines Studied | Experimental Observations | Outcome on Apoptosis | Reference |

| HBV-p22 | HepG2, Hep3B | Overexpression decreased cleaved-caspase 3 and cleaved-PARP levels under TNF-α stimulation. Cells were less sensitive to the cytotoxic effect of TNF-α. | Inhibition | [1][5] |

| HBx | Chang cells, various liver cell lines | Sensitizes cells to TNF-α-mediated killing. Can interfere with CD95- and TGF-β-mediated apoptosis. Can also directly interact with p53 and caspase-3. Effects can be dose-dependent. | Pro-apoptotic (sensitizes) and Anti-apoptotic (context-dependent) | [3][6] |

| HBV Replication | Primary Human Hepatocytes (PHH) | Long-term HBV infection leads to cytopathic effects. Does not spontaneously induce apoptosis in the context of a replicating genome. | No direct induction; long-term infection can be cytopathic | [3][7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cytotoxicity. Below are protocols for key experiments cited in the study of HBV-associated effects on cell viability and apoptosis.

Cell Viability and Cytotoxicity Assays

-

Cell Counting Kit-8 (CCK8) Assay:

-

Seed cells (e.g., HepG2, Hep3B) in 96-well plates.

-

Transfect cells with the desired plasmid (e.g., pCMV-HBVp22-HA or an empty vector control).

-

After a suitable incubation period, treat the cells with an apoptosis-inducing agent (e.g., TNF-α).

-

Add CCK8 solution to each well and incubate for a specified time.

-

Measure the absorbance at 450 nm using a microplate reader to determine the number of viable cells.[1][5]

-

-

Lactate Dehydrogenase (LDH) Assay:

-

Co-culture target cells (e.g., 2.2.15 cells) with effector cells (e.g., CD8+ T cells) in a 96-well plate.

-

Collect the supernatant at various time points.

-

Measure the amount of LDH released from damaged cells using a commercially available LDH cytotoxicity assay kit.

-

Calculate the percentage of cytotoxicity based on the ratio of LDH in the experimental wells to the maximum LDH release control.[8]

-

Apoptosis Assays

-

Western Blot for Apoptosis Markers:

-

Lyse the treated and control cells to extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against key apoptosis markers such as cleaved-caspase 3 and cleaved-PARP.

-

Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.[1][5]

-

-

Annexin V/Propidium Iodide (PI) Flow Cytometry:

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][5]

-

Signaling Pathways and Experimental Workflows

HBV-p22-Mediated Inhibition of TNF-α-Induced Apoptosis

The HBV pre-core protein p22 has been shown to inhibit TNF-α-induced apoptosis by modulating the NF-κB and JNK signaling pathways.[1][5]

Caption: HBV-p22 modulation of TNF-α signaling.

General Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for investigating the cytotoxic effects of a viral protein.

Caption: Experimental workflow for viral cytotoxicity studies.

Logical Relationship of HBV Effects on Apoptosis

The interaction of HBV with host cell apoptosis is complex, with different viral components exerting opposing effects.

References

- 1. The hepatitis B virus pre-core protein p22 suppresses TNFα-induced apoptosis by regulating the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms during Hepatitis B Infection and the Effects of the Virus Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Interference of Apoptosis by Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e-century.us [e-century.us]

- 6. pnas.org [pnas.org]

- 7. Long-Term Hepatitis B Virus Infection Induces Cytopathic Effects in Primary Human Hepatocytes, and Can Be Partially Reversed by Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on Emerging Therapeutic Strategies Targeting Hepatitis B Virus cccDNA

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific therapeutic agent named "Hbv-IN-22" with documented effects on Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) has been identified in publicly available scientific literature. This guide therefore provides a comprehensive overview of the primary emerging therapeutic strategies currently under investigation that target HBV cccDNA, the key molecule responsible for the persistence of chronic hepatitis B infection.

Executive Summary

Chronic Hepatitis B (CHB) infection, affecting over 250 million individuals globally, remains a significant cause of liver cirrhosis and hepatocellular carcinoma. The persistence of the virus is primarily due to the stable nature of the covalently closed circular DNA (cccDNA) minichromosome in the nucleus of infected hepatocytes. This cccDNA serves as the transcriptional template for all viral RNAs, making its elimination the cornerstone of a curative therapy for CHB. Current nucleos(t)ide analogue (NA) therapies can effectively suppress HBV replication but have a minimal direct impact on the cccDNA reservoir. This technical guide delves into the core of emerging therapeutic modalities designed to directly or indirectly target and reduce or silence HBV cccDNA. We will explore the mechanisms of action, present available quantitative data, detail key experimental protocols, and visualize the intricate pathways involved in these novel anti-HBV strategies.

The Central Role of cccDNA in HBV Persistence

The HBV life cycle begins with the entry of the virus into hepatocytes, followed by the transport of the viral nucleocapsid to the nucleus. Inside the nucleus, the relaxed circular DNA (rcDNA) genome is converted into the stable cccDNA molecule. This cccDNA is organized into a minichromosome by host histone and non-histone proteins, which regulates its transcriptional activity. The long half-life of cccDNA and its ability to replenish itself through intracellular recycling of newly synthesized nucleocapsids are the primary reasons for the failure of current therapies to achieve a complete cure.

Therapeutic Strategies Targeting HBV cccDNA

Several innovative strategies are being pursued to either eliminate or transcriptionally silence HBV cccDNA. These can be broadly categorized as follows:

-

Capsid Assembly Modulators (CAMs): These small molecules interfere with the proper formation of the viral capsid, which is essential for pgRNA encapsidation and subsequent reverse transcription to produce rcDNA, the precursor to cccDNA. By disrupting this process, CAMs can prevent the replenishment of the cccDNA pool.

-

Small Interfering RNAs (siRNAs): These molecules are designed to specifically target and degrade HBV messenger RNAs (mRNAs). By reducing the levels of viral transcripts, siRNAs can decrease the production of all viral proteins, including the hepatitis B surface antigen (HBsAg), and inhibit viral replication, which in turn can lead to a reduction in the cccDNA pool.

-

Gene Editing Technologies: Technologies like CRISPR-Cas9 and TALENs offer the potential to directly target and cleave the cccDNA molecule, leading to its degradation and permanent inactivation.

Data Presentation: Quantitative Efficacy of cccDNA-Targeting Agents

The following tables summarize the available quantitative data for various emerging therapeutic agents targeting HBV cccDNA.

Table 1: In Vitro Efficacy of Capsid Assembly Modulators (CAMs) on HBV Replication and cccDNA Formation

| Compound | Class | Cell Type | EC50 (HBV DNA Reduction) | EC50 (cccDNA Formation Inhibition) | Reference |

| HAP_R01 | HAP | HepG2-NTCP-K7 | 26.8 - 43.5 nM | 345 - 918 nM | [1] |

| JNJ-827 | CAM | HepG2.117 | 4.7 nM | 19 - 61 nM | [2] |

| JNJ-890 | CAM | HepG2.117 | 66 nM | - | [2] |

| ALG-005398 | Non-HAP CAM-A | HepG2.117 | 3.21 ± 1.45 nM | 128 nM (intracellular HBV RNA) | [3] |

| ALG-005863 | Non-HAP CAM-A | HepG2.117 | 30.95 ± 12.59 nM | - | [3] |

Table 2: Clinical Trial Data for siRNA Therapeutics Targeting HBV

| Compound | Target | Phase | Dose | Maximum Mean HBsAg Reduction (log10 IU/mL) | Reference |

| RBD1016 | S-ORF | Phase 1 | 3 mg/kg (single dose) | 0.97 | [4] |

| RBD1016 | S-ORF | Phase 1 | 3 mg/kg (multiple doses) | 1.26 | [4] |

| JNJ-3989 | S-ORF & X-ORF | Phase 2a | Multiple doses | -1.01 to -2.2 | [5] |

| VIR-2218 | X-ORF | Phase 2 | 100 mg (48 weeks) | 0.75 | [5] |

| VIR-2218 | X-ORF | Phase 2 | 200 mg (48 weeks) | 0.87 | [5] |

| ARC-520 | X-ORF & S-ORF | Phase 2 | Multiple doses | -1.58 (in a highly viremic patient) | [6] |

| AB-729 | All HBV transcripts | Phase 2a | 90 mg (single dose) | Maintained below baseline for up to 48 weeks | [5] |

Table 3: Preclinical Data for Gene Editing Technologies Targeting HBV cccDNA

| Technology | Target | Model | Efficacy | Reference |

| CRISPR-Cas9 | Conserved regions | HepG2.2.15 cells | Reduction in HBeAg (83.13%) and HBsAg (87.38%) | [7] |

| CRISPR-Cas9 | Conserved regions | Mouse model with HBV cccDNA | Reduced levels of cccDNA and HBV protein | [8] |

| TALENs | S and C ORFs | Huh7 cells | Reduction in viral protein expression | [1] |

Experimental Protocols

Quantification of HBV cccDNA by Southern Blot

This protocol describes the extraction and detection of HBV cccDNA from cell cultures, a "gold standard" method for its specific quantification.[9][10]

I. cccDNA Extraction (Hirt Method)

-

Cell Lysis: Lyse cultured cells (e.g., from a 6-well plate) by adding 1.5 mL of TE buffer (10 mM Tris-HCl, pH 7.5; 10 mM EDTA) and 0.1 mL of 10% SDS to each well.[10]

-

Protein Precipitation: Add 0.5 mL of 5 M NaCl to the lysate, mix gently, and incubate at 4°C overnight.

-

Centrifugation: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet high molecular weight DNA and proteins.

-

Supernatant Collection: Carefully collect the supernatant containing low molecular weight DNA, including cccDNA.

-

Phenol-Chloroform Extraction: Perform sequential extractions with an equal volume of phenol, followed by phenol:chloroform:isoamyl alcohol (25:24:1).

-

DNA Precipitation: Precipitate the DNA from the aqueous phase by adding 2.5 volumes of 100% ethanol and incubating at -20°C overnight.

-

DNA Pellet Collection: Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the DNA.

-

Washing and Resuspension: Wash the DNA pellet with 70% ethanol, air dry, and resuspend in TE buffer (10 mM Tris-HCl, pH 7.5; 1 mM EDTA).

II. Agarose Gel Electrophoresis

-

Gel Preparation: Prepare a 1.2% agarose gel in 1x TAE buffer.[10]

-

Sample Loading: Mix the extracted DNA with 10x DNA gel loading buffer and load onto the gel.

-

Electrophoresis: Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

III. Southern Blotting

-

Denaturation: Soak the gel in denaturing buffer (0.5 M NaOH, 1.5 M NaCl) for 30 minutes.[10]

-

Neutralization: Rinse the gel with distilled water and soak in neutralization buffer (1.5 M NaCl, 1 M Tris-HCl, pH 7.4) for 30 minutes.[10]

-

Transfer: Transfer the DNA from the gel to a nylon membrane (e.g., Amersham Hybond-XL) overnight using a capillary transfer setup with 20x SSC buffer (3 M NaCl, 0.3 M sodium citrate).[9][10]

-

Cross-linking: UV crosslink the DNA to the membrane.

-

Hybridization: Pre-hybridize the membrane in hybridization buffer, then add a radiolabeled HBV-specific probe and incubate overnight at an appropriate temperature.

-

Washing: Wash the membrane with low and high stringency wash buffers (e.g., 0.1% SDS, 0.1x SSC) to remove unbound probe.[9]

-

Detection: Expose the membrane to a phosphorimager screen and scan to visualize the DNA bands corresponding to different HBV DNA forms (cccDNA, rcDNA, etc.).

In Vitro HBV Antiviral Activity Assay in HepG2-NTCP Cells

This protocol outlines a method to assess the antiviral activity of compounds against HBV in a cell-based infection model.[11][12]

-

Cell Seeding: Seed HepG2-NTCP cells in collagen-coated 96-well plates in DMEM supplemented with 10% FBS and 0.1 mM NEAA.

-

Cell Differentiation: The next day, change the medium to DMEM with 3% FBS, 0.1 mM NEAA, and 2% DMSO and culture for an additional 24 hours to induce differentiation.[11]

-

Infection: Prepare the viral inoculum by diluting concentrated HBV stock in inoculum media (DMEM with 3% FBS, 0.1 mM NEAA, 2% DMSO, and 4% PEG-8000). Add the inoculum to the cells.[11]

-

Compound Treatment: Add the test compounds at various concentrations to the cells at the time of infection or at specified time points post-infection.

-

Spinoculation: Centrifuge the plate at 1,000 x g for 1 hour at 37°C to enhance infection.[11]

-

Post-infection Culture: After 24 hours, remove the inoculum, wash the cells five times with PBS, and add fresh medium containing the test compounds.

-

Sample Collection: Harvest the supernatant and cell lysates at desired time points (e.g., 7 days post-infection) for analysis.

-

Analysis of Viral Markers:

-

Extracellular HBV DNA: Quantify HBV DNA from the supernatant using qPCR.

-

Intracellular HBV RNA and cccDNA: Extract total RNA and DNA from cell lysates and quantify using RT-qPCR and qPCR, respectively.

-

Viral Antigens (HBsAg, HBeAg): Measure the levels of HBsAg and HBeAg in the supernatant by ELISA.

-

Visualization of Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate key pathways and mechanisms of action relevant to emerging HBV cccDNA-targeting therapies.

Caption: The Hepatitis B Virus (HBV) life cycle, highlighting the central role of cccDNA formation in the nucleus.

Caption: Mechanism of action of Capsid Assembly Modulators (CAMs) in disrupting HBV replication.

Caption: The RNA interference (RNAi) pathway for siRNA-mediated degradation of HBV mRNA.

Caption: Mechanism of CRISPR-Cas9 gene editing for the targeted cleavage and inactivation of HBV cccDNA.

Conclusion and Future Directions

The landscape of HBV therapeutics is rapidly evolving, with a clear focus on developing curative regimens that can eradicate or functionally silence cccDNA. The strategies outlined in this guide, from indirect inhibition of cccDNA replenishment by CAMs and siRNAs to direct elimination by gene editing, represent the forefront of this research. While promising, each approach has its own set of challenges, including delivery to infected hepatocytes, potential off-target effects, and the emergence of resistance. Future research will likely focus on combination therapies that target multiple steps of the HBV life cycle, aiming for a synergistic effect that leads to a functional cure for chronic hepatitis B. Continued innovation in drug design, delivery systems, and a deeper understanding of cccDNA biology will be critical in achieving this ultimate goal.

References

- 1. A New Role for Capsid Assembly Modulators To Target Mature Hepatitis B Virus Capsids and Prevent Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Potent Capsid Assembly Modulators Regulate Multiple Steps of the Hepatitis B Virus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. RBD1016, an siRNA, Lowers HBsAg for 24 Weeks in Phase 1 Placebo Trial [natap.org]

- 5. Advanced siRNA delivery in combating hepatitis B virus: mechanistic insights and recent updates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RNA Interference Therapy for Chronic Hepatitis B Predicts the Importance of Addressing Viral Integration When Developing Novel Cure Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Removal of Integrated Hepatitis B Virus DNA Using CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting hepatitis B virus cccDNA by CRISPR/Cas9 nuclease efficiently inhibits viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ice-hbv.org [ice-hbv.org]

- 10. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubcompare.ai [pubcompare.ai]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Forefront of Hepatitis B Virus Inhibition

A Note on the Inquiry: Initial searches for a specific compound designated "Hbv-IN-22" did not yield information on a publicly disclosed therapeutic agent with this name. The term may represent an internal codename, a novel research compound not yet in the public domain, or a misnomer. This guide, therefore, provides an in-depth overview of the core novelty across the current landscape of innovative Hepatitis B Virus (HBV) inhibitors in development, addressing the user's core technical requirements for an audience of researchers, scientists, and drug development professionals.

Chronic Hepatitis B infection, affecting nearly 300 million people globally, remains a significant cause of liver cirrhosis and hepatocellular carcinoma.[1] Current standard-of-care treatments, primarily nucleos(t)ide analogues (NAs) and pegylated interferon (PEG-IFN), effectively suppress viral replication but seldom lead to a functional cure.[2][3] This is largely due to the persistence of a stable viral DNA intermediate, covalently closed circular DNA (cccDNA), in the nucleus of infected hepatocytes, which serves as a template for viral replication.[4] The drive for a functional cure has spurred the development of a diverse pipeline of novel antiviral agents targeting various stages of the HBV lifecycle.[5][6] This guide explores the mechanisms, quantitative data, and experimental underpinnings of these next-generation HBV inhibitors.

The HBV Lifecycle: A Map of Therapeutic Intervention

The complex replication cycle of HBV offers multiple targets for novel antiviral strategies. The diagram below illustrates the key stages of the HBV lifecycle and highlights the points of intervention for the classes of inhibitors discussed in this guide.

Caption: The HBV lifecycle and points of intervention for novel antiviral agents.

HBV Entry Inhibitors

Mechanism of Action: HBV entry into hepatocytes is mediated by the binding of the large HBV surface antigen (HBsAg), specifically its pre-S1 domain, to the sodium taurocholate co-transporting polypeptide (NTCP) receptor on the cell surface.[7][8] Entry inhibitors are designed to block this interaction, thereby preventing the initial infection of healthy hepatocytes and reducing the establishment of new cccDNA.[7]

-

Bulevirtide (Myrcludex B): This is a first-in-class entry inhibitor, a lipopeptide derived from the pre-S1 domain of HBsAg.[9] It competitively binds to NTCP, effectively blocking the entry of both HBV and Hepatitis D Virus (HDV).[7][9] Bulevirtide is approved in the European Union for the treatment of chronic hepatitis D.[3]

Quantitative Data:

| Compound | Mechanism | Target | IC90 | Status |

| Bulevirtide | NTCP Receptor Blockade | pre-S1 | < 1 nM | Approved (HDV) |

| HH-003 | Monoclonal Antibody | pre-S1 | N/A | Phase II |

Experimental Protocols:

-

HBV Entry Inhibition Assay:

-

Cell Culture: HepG2 cells stably expressing the human NTCP receptor (HepG2-NTCP) are cultured in collagen-coated plates.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of the test inhibitor for a specified period (e.g., 2 hours).

-

HBV Inoculation: A known quantity of infectious HBV particles is added to the culture medium.

-

Infection Period: The virus is allowed to infect the cells for 12-16 hours.

-

Wash and Culture: The inoculum is removed, and cells are washed and cultured in fresh medium, which may contain the inhibitor.

-

Endpoint Analysis: After several days (e.g., 7-9 days), infection is quantified by measuring the levels of secreted HBeAg or HBsAg in the supernatant by ELISA, or by quantifying intracellular HBV DNA or cccDNA via qPCR. The IC50/IC90 is calculated based on the dose-response curve.[8]

-

cccDNA-Targeting Agents

The elimination of cccDNA is considered the key to a sterilizing cure for chronic HBV.[4] Strategies to target cccDNA are broadly divided into those that inhibit its formation and those that aim to degrade or transcriptionally silence the existing cccDNA pool.

Mechanism of Action:

-

Inhibitors of cccDNA Formation: These molecules interfere with the conversion of relaxed circular DNA (rcDNA) into cccDNA in the nucleus, a process that involves host DNA repair enzymes.[10] Disubstituted sulfonamides (DSS), such as CCC-0975 and CCC-0346, have been shown to reduce cccDNA levels, potentially by inhibiting the deproteinization of rcDNA.[11]

-

cccDNA Silencing/Degradation: This approach uses epigenetic modifiers to transcriptionally silence the cccDNA minichromosome.[12] For example, inhibitors of histone acetyltransferases (e.g., C646) can suppress cccDNA transcription.[12] Another strategy involves using gene-editing technologies like CRISPR/Cas9 to directly cleave and degrade cccDNA. PBGENE-HBV is an investigational in vivo gene-editing therapy using meganucleases to eliminate cccDNA.[13]

Quantitative Data:

| Compound/Strategy | Class | Mechanism | EC50/Effect |

| CCC-0975 / CCC-0346 | Disubstituted Sulfonamide | Inhibits cccDNA formation | Reduces cccDNA and rcDNA levels |

| Nitazoxanide | HBx Inhibitor | Restores Smc5/6 complex to suppress cccDNA | Suppresses viral transcription |

| PBGENE-HBV | Gene Editing (Meganuclease) | Cleaves and degrades cccDNA and integrated HBV DNA | Substantial HBsAg reductions in initial human trial |

| CRMA-1001 | Epigenetic Silencer | Suppresses viral antigens via DNA methylation | Preclinical development |

Experimental Protocols:

-

cccDNA Quantification Assay (Southern Blot or qPCR):

-

Cell Lysis and DNA Extraction: Nuclei are isolated from infected cells, and total nuclear DNA is extracted.

-

Removal of non-cccDNA: The DNA sample is treated with plasmid-safe ATP-dependent DNase, which selectively digests linear and open circular DNA, leaving cccDNA intact.

-

Quantification:

-

qPCR: A specific set of primers and a probe targeting a unique region of the HBV genome are used to quantify the amount of cccDNA. Results are normalized to a host housekeeping gene (e.g., beta-globin) to determine the number of cccDNA copies per cell.

-

Southern Blot: The DNA is digested with a restriction enzyme that does not cut within the HBV genome, separated by agarose gel electrophoresis, transferred to a membrane, and hybridized with a labeled HBV-specific probe to visualize the distinct cccDNA band.

-

-

RNA Interference (RNAi) and Antisense Oligonucleotides (ASOs)

Mechanism of Action: These agents are designed to specifically target and degrade HBV messenger RNAs (mRNAs). By destroying the viral transcripts, they prevent the synthesis of viral proteins, including HBsAg, core protein, and polymerase, thereby inhibiting viral replication and reducing the viral antigen load.[6][9] This reduction in HBsAg is thought to be crucial for restoring the host's anti-HBV immune response.[3]

-

siRNAs (small interfering RNAs): Molecules like VIR-2218 and JNJ-3989 are designed to target conserved regions of the HBV genome. They are often conjugated with N-acetylgalactosamine (GalNAc) to facilitate targeted delivery to hepatocytes.[14]

-

ASOs (Antisense Oligonucleotides): Bepirovirsen (GSK3228836) is an ASO that binds to HBV mRNAs, forming a DNA:RNA hybrid that is then degraded by the host enzyme RNase H.[6]

Quantitative Data:

| Compound | Class | Mechanism | Key Clinical Finding |

| VIR-2218 | siRNA | RNA degradation | Dose-dependent reduction in HBsAg (>1 Log IU/mL) |

| JNJ-3989 | siRNA | RNA degradation | Significant HBsAg reductions in Phase II trials |

| Bepirovirsen | ASO | RNase H-mediated RNA degradation | Durable HBsAg and HBV DNA suppression post-treatment |

Experimental Protocols:

-

In Vitro Antiviral Activity Assay:

-

Cell Model: Use of HBV-producing cell lines like HepG2.2.15 or primary human hepatocytes infected with HBV.

-

Transfection/Treatment: Cells are treated with varying concentrations of the siRNA or ASO.

-

Sample Collection: Supernatants and cell lysates are collected at different time points post-treatment.

-

Quantification:

-

HBsAg/HBeAg: Measured in the supernatant using commercial ELISA kits.

-

HBV RNA: Intracellular HBV RNA levels are quantified using RT-qPCR.

-

HBV DNA: Extracellular HBV DNA is quantified from the supernatant using qPCR.

-

-

Data Analysis: EC50 values for the reduction of viral markers are calculated. Cytotoxicity is assessed in parallel using assays like MTS or LDH release.

-

Caption: Workflow for evaluating the in vitro efficacy of RNAi and ASO agents.

Capsid Assembly Modulators (CAMs)

Mechanism of Action: CAMs are small molecules that interfere with the proper formation of the viral nucleocapsid.[15] The capsid is essential for protecting the viral genome, reverse transcription, and transport within the cell.[16] CAMs bind to the core protein dimers and can either accelerate assembly, leading to the formation of empty, non-infectious capsids (Class I), or misdirect assembly, resulting in aberrant, non-capsid polymers (Class II).[15][16] This disruption prevents the encapsidation of the pregenomic RNA (pgRNA) and the viral polymerase, thereby halting HBV DNA synthesis.[17]

Quantitative Data:

| Compound | Class | Mechanism | EC50 (HBV DNA Replication) |

| ALG-005398 | CAM-A | Aberrant empty capsids | 3.21 ± 1.45 nM |

| ALG-005863 | CAM-A | Aberrant empty capsids | 30.95 ± 12.59 nM |

| Vebicorvir | CAM | Assembly modulation | N/A (Phase I data available) |

| GLS4 | Class I | Assembly modulation | N/A (Phase II data available) |

Experimental Protocols:

-

Capsid Assembly Assay (Fluorescence Quenching):

-

Protein Preparation: Recombinant HBV core protein (e.g., Cp149) is purified.

-

Labeling: A portion of the core protein is fluorescently labeled (e.g., with fluorescein).

-

Reaction Setup: Labeled and unlabeled core proteins are mixed in an assembly buffer. The test CAM at various concentrations is added.

-

Assembly Induction: Assembly is initiated by adding a high concentration of salt (e.g., NaCl).

-

Fluorescence Measurement: As capsids assemble, the fluorescence of the labeled protein is quenched. The rate and extent of quenching are monitored over time in a fluorometer.

-

Data Analysis: The results indicate how the CAM affects the kinetics and efficiency of capsid formation.[16]

-

-

Electron Microscopy:

-

Purified core proteins are incubated with or without the CAM under assembly-promoting conditions.

-

The resulting structures are negatively stained (e.g., with uranyl acetate) and visualized using a transmission electron microscope (TEM).

-

TEM images reveal whether normal capsids, aberrant structures, or no assembly has occurred, distinguishing between different classes of CAMs.[16]

-

Caption: Logical diagram of CAMs altering the normal HBV capsid assembly pathway.

Conclusion: The Path to a Functional Cure

The landscape of HBV therapeutics is rapidly evolving, moving beyond viral suppression to the ambitious goal of a functional cure. The novelty of the current drug development pipeline lies in its multi-pronged attack on the HBV lifecycle. Entry inhibitors protect uninfected cells, while RNAi agents and CAMs drastically reduce viral replication and antigen production. Crucially, direct-acting agents against the cccDNA reservoir, through either inhibition of formation or direct elimination, offer the most promise for complete viral eradication. The ultimate path to a functional cure will likely involve combination therapies, pairing a direct-acting antiviral to lower viral load with an immunomodulatory agent to restore the host's ability to control the infection.[3][5] The continued investigation and clinical evaluation of these novel mechanisms are essential steps toward alleviating the global burden of chronic hepatitis B.

References

- 1. labiotech.eu [labiotech.eu]

- 2. New Treatment Options in Chronic Hepatitis B: How Close Are We to Cure? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Antivirals in Clinical Development for Chronic Hepatitis B Infection [mdpi.com]

- 4. What are cccDNA inhibitors and how do they work? [synapse.patsnap.com]

- 5. Novel Antivirals in Clinical Development for Chronic Hepatitis B Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel therapeutic strategies for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitors of hepatitis B virus attachment and entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advancing hepatitis B virus entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Therapies of Hepatitis B and D - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting HBV cccDNA Levels: Key to Achieving Complete Cure of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Approaches to Inhibition of HBsAg Expression from cccDNA and Chromosomal Integrants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hepatitis B Virus cccDNA: Formation, Regulation and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. News: FDA Clears First-Ever In Vivo Gene-Editing Trial for Chronic Hepatitis B in the United States - CRISPR Medicine [crisprmedicinenews.com]

- 14. Drug development for chronic hepatitis B functional cure: Recent progress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. A multiscale model of the action of a capsid assembly modulator for the treatment of chronic hepatitis B | PLOS Computational Biology [journals.plos.org]

Methodological & Application

Application Notes and Protocols: Analysis of "Hbv-IN-22" in Cell Culture Models of Hepatitis B Virus Infection

Note: Initial searches for a specific compound designated "Hbv-IN-22" did not yield information on a molecule with this identifier. The following application notes and protocols are based on general experimental procedures for studying Hepatitis B Virus (HBV) in cell culture and the known roles of Interleukin-22 (IL-22) in HBV infection, which may be relevant to a hypothetical inhibitor targeting pathways influenced by this cytokine.

Introduction

Hepatitis B Virus (HBV) infection is a major global health issue, leading to chronic hepatitis, cirrhosis, and hepatocellular carcinoma.[1][2] Research into the HBV life cycle and virus-host interactions is crucial for the development of new antiviral therapies.[1][3][4] Cell culture models are indispensable tools for studying HBV replication, pathogenesis, and for screening novel antiviral compounds.[5][6]

This document provides detailed protocols for the culture of liver cell lines susceptible to HBV infection and methods to assess the antiviral activity of experimental compounds. Additionally, it explores the complex role of Interleukin-22 (IL-22), a cytokine with both protective and pathogenic roles in HBV infection, and its associated signaling pathways.[7][8][9] Understanding these pathways is critical for the development of targeted therapies.

Data Presentation

Table 1: Commonly Used Human Liver Cell Lines for HBV Research

| Cell Line | Description | Key Features for HBV Research |

| HepG2 | Hepatoblastoma-derived cell line. | Supports HBV replication upon transfection with the HBV genome (e.g., HepG2.2.15, HepAD38).[6][10] Widely used for antiviral screening. |

| Huh7 | Hepatocellular carcinoma-derived cell line. | Supports HBV replication upon transfection.[6] |

| HepG2-NTCP | HepG2 cells engineered to express the sodium taurocholate cotransporting polypeptide (NTCP), the primary receptor for HBV entry. | Susceptible to direct HBV infection, allowing the study of the early stages of the viral life cycle.[5][6] |

| Primary Human Hepatocytes (PHH) | Considered the most physiologically relevant in vitro model. | Support the entire HBV life cycle, including natural infection.[5] However, their use is limited by availability and donor variability. |

Experimental Protocols

Protocol 1: Maintenance of Human Hepatoma Cell Lines (HepG2 and Huh7)

-

Cell Culture Medium: Prepare Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing:

-

When cells reach 80-90% confluency, aspirate the culture medium.

-

Wash the cell monolayer with Phosphate-Buffered Saline (PBS).

-

Add 1-2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with 5-10 mL of complete culture medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and seed into new culture flasks at a ratio of 1:3 to 1:6.

-

Protocol 2: In Vitro Antiviral Assay using HBV-producing Cell Lines (e.g., HepG2.2.15)

This protocol is designed to assess the effect of a test compound on HBV replication.

-

Cell Seeding: Seed HepG2.2.15 cells in 24-well plates at a density of 1 x 10^5 cells per well and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of the test compound (e.g., a hypothetical "this compound") in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Entecavir).

-

-

Incubation: Incubate the plates for 4-6 days, replacing the medium with freshly prepared compound-containing medium every 2 days.

-

Sample Collection: After the incubation period, collect the culture supernatant to quantify secreted HBV DNA and antigens. The cell lysate can be used to analyze intracellular HBV DNA and RNA.

-

Quantification of HBV Markers:

-

HBV DNA: Extract viral DNA from the supernatant and quantify using real-time quantitative PCR (qPCR).

-

HBsAg and HBeAg: Measure the levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the supernatant using Enzyme-Linked Immunosorbent Assays (ELISAs).

-

-

Cytotoxicity Assay: In a parallel plate, assess the cytotoxicity of the compound using an MTT or similar cell viability assay to ensure that the observed antiviral effect is not due to cell death.

Signaling Pathways and Visualizations

The search results provided extensive information on the HBV life cycle and the role of IL-22 in HBV infection. IL-22 signaling is initiated by its binding to a receptor complex, which activates the JAK-STAT pathway, particularly STAT3.[8] In the context of HBV, this pathway can have dual effects, being both hepatoprotective and potentially pro-inflammatory.[7][8]

HBV Life Cycle and Potential Drug Targets

The HBV life cycle presents several targets for antiviral drugs.[3][11][12] These include viral entry, replication, and assembly.

Caption: Simplified overview of the Hepatitis B Virus life cycle within a hepatocyte.

IL-22 Signaling Pathway in Hepatocytes

IL-22 plays a significant role in liver homeostasis and pathology. In HBV infection, IL-22 signaling can influence inflammation and cell survival.[2][7][13]

Caption: The IL-22 signaling cascade in hepatocytes, primarily mediated through the JAK/STAT3 pathway.

Experimental Workflow for Antiviral Compound Screening

The process of evaluating a potential antiviral compound involves a series of sequential steps to determine its efficacy and safety.

Caption: A standard workflow for screening the antiviral activity of a compound against HBV in cell culture.

References

- 1. viralhepatitisjournal.org [viralhepatitisjournal.org]

- 2. mdpi.com [mdpi.com]

- 3. HBV life cycle and novel drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug targets in hepatitis B virus infection. | Semantic Scholar [semanticscholar.org]

- 5. Cell and Animal Models for Studying Hepatitis B Virus Infection and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Emerging Role of Interleukin 22 in Hepatitis B Virus Infection: a Double-edged Sword - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Cytokines and Chemokines in HBV Infection [frontiersin.org]

- 10. Cell Culture Models for Hepatitis B and D Viruses Infection: Old Challenges, New Developments and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Notch Signaling Contributes to Liver Inflammation by Regulation of Interleukin-22-Producing Cells in Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Evaluation of Novel Hepatitis B Virus (HBV) Inhibitors in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The development of novel therapeutics against Hepatitis B Virus (HBV) requires robust evaluation in relevant in vivo animal models. These models are crucial for assessing the efficacy, pharmacokinetics, and safety of new chemical entities before they can advance to clinical trials. This document provides detailed application notes and protocols for the in vivo administration of a novel HBV inhibitor, based on established methodologies for testing antiviral compounds in various mouse models of HBV infection. While specific dosage and formulation will be compound-dependent, these guidelines offer a framework for initial studies.

The primary animal models for HBV research include HBV transgenic mice, hydrodynamic injection-based models, and human liver chimeric mice.[1][2][3][4][5] HBV transgenic mice, which express viral proteins or the entire HBV replicon, are useful for testing the efficacy of antiviral agents that target viral replication.[1][6] Human liver chimeric mice, engrafted with human hepatocytes, are susceptible to HBV infection and support the entire viral life cycle, including the formation of covalently closed circular DNA (cccDNA), making them suitable for studying viral entry and cccDNA-targeting agents.[1][2][4]

Data Presentation: In Vivo Efficacy of a Novel HBV Inhibitor

The following table summarizes hypothetical quantitative data for a novel HBV inhibitor in two common mouse models. This structured format allows for easy comparison of efficacy across different experimental conditions.

| Parameter | HBV Transgenic Mouse Model (C57BL/6) | Humanized Chimeric Mouse Model (uPA/SCID) |

| Test Compound | Novel HBV Inhibitor | Novel HBV Inhibitor |

| Dosage | 10 mg/kg, 30 mg/kg, 100 mg/kg | 50 mg/kg |

| Administration Route | Oral (p.o.) | Subcutaneous (s.c.) |

| Frequency | Once daily | Twice daily |

| Duration of Treatment | 28 days | 28 days |

| HBV DNA Reduction (log10 copies/mL) | 1.5 log10 (10 mg/kg) 2.5 log10 (30 mg/kg) 3.0 log10 (100 mg/kg) | >3.5 log10 |

| HBsAg Reduction | Significant reduction at 30 and 100 mg/kg | Significant reduction observed |

| Toxicity | No observable toxicity at all doses | No observable toxicity |

Experimental Protocols

Efficacy Study in HBV Transgenic Mice

This protocol outlines the methodology for evaluating the antiviral efficacy of a novel HBV inhibitor in an HBV transgenic mouse model.

a. Animal Model:

-

Strain: C57BL/6 mice transgenic for the 1.3-fold overlength HBV genome.[2]

-

Characteristics: These mice are immune-tolerant to HBV and produce infectious virions, making them suitable for testing agents that inhibit viral replication.[1] They do not, however, allow for the study of viral entry or cccDNA formation as the HBV genome is integrated into the host DNA.[1][7]

b. Experimental Groups:

-

Group 1: Vehicle control (e.g., 0.5% methylcellulose)

-

Group 2: Test compound (10 mg/kg)

-

Group 3: Test compound (30 mg/kg)

-

Group 4: Test compound (100 mg/kg)

-

Group 5: Positive control (e.g., Entecavir at a clinically relevant dose)

c. Dosing and Administration:

-

The test compound is formulated in a suitable vehicle for oral gavage.

-

Animals are dosed once daily for 28 consecutive days.

d. Sample Collection and Analysis:

-

Blood samples are collected via retro-orbital or tail vein bleeding at baseline (day 0) and weekly throughout the study.

-

Serum is separated to quantify HBV DNA levels using real-time quantitative PCR (qPCR) and HBsAg levels using an enzyme-linked immunosorbent assay (ELISA).

-

At the end of the study, liver tissue is harvested to measure intracellular HBV DNA and RNA levels.

Efficacy Study in Humanized Chimeric Mice

This protocol is designed to assess the efficacy of a novel HBV inhibitor in a human liver chimeric mouse model, which allows for the study of the complete HBV life cycle.

a. Animal Model:

-

Characteristics: These immunodeficient mice are transplanted with human hepatocytes, making them susceptible to de novo HBV infection and allowing for the formation of cccDNA.[1][2][4] This model is particularly useful for evaluating drugs targeting viral entry, cccDNA, and other stages of the viral life cycle.[2]

b. Experimental Procedure:

-

Humanized mice are infected with HBV.

-

After establishment of chronic infection (typically 8-10 weeks post-infection, with stable high viral titers), mice are randomized into treatment groups.[9][10]

-

Groups:

-

Group 1: Vehicle control

-

Group 2: Test compound (e.g., 50 mg/kg, subcutaneous injection, twice daily)

-

Group 3: Positive control (e.g., a known HBV inhibitor)

-

-

Treatment is administered for 28 days.

c. Sample Collection and Analysis:

-

Serum samples are collected weekly to monitor HBV DNA and HBsAg levels.

-

At the end of the treatment period, liver tissue is collected to quantify total intrahepatic HBV DNA, cccDNA, and HBV RNA.[9][10]

Visualization of Experimental Workflow and Signaling Pathway

Caption: Experimental workflow for in vivo evaluation of a novel HBV inhibitor.

Caption: Hypothetical mechanism of action of a novel HBV inhibitor targeting encapsidation.

References

- 1. Mouse models for hepatitis B virus research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | In Vivo Mouse Models for Hepatitis B Virus Infection and Their Application [frontiersin.org]

- 3. Evaluating HBV Vaccine Efficacy in Animal Models - Creative Diagnostics [creative-diagnostics.com]

- 4. In Vivo Mouse Models for Hepatitis B Virus Infection and Their Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vivo Model Systems for Hepatitis B Virus Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell and Animal Models for Studying Hepatitis B Virus Infection and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Understanding Hepatitis B Virus Dynamics and the Antiviral Effect of Interferon Alpha Treatment in Humanized Chimeric Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acute HBV infection in humanized chimeric mice has multiphasic viral kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Analytical Methods for the Detection of Interleukin-22 in Hepatitis B Virus Infection

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Interleukin-22 (IL-22), a member of the IL-10 family of cytokines, plays a dual role in the pathogenesis of Hepatitis B Virus (HBV) infection. It can exhibit both hepatoprotective and pro-inflammatory effects, making it a crucial target of study for understanding disease progression and developing novel therapeutics.[1][2][3] Accurate and reliable detection and quantification of IL-22 in various biological samples are paramount for this research. This document provides detailed application notes and experimental protocols for the analytical detection of IL-22 in the context of HBV infection.

Data Presentation

The following tables summarize quantitative data on IL-22 levels in patients with HBV infection, as documented in clinical studies.

Table 1: Serum IL-22 Concentrations in Patients with Hepatitis B-Related Liver Cirrhosis

| Group | Mean IL-22 Concentration (pg/mL) | Standard Deviation (pg/mL) |

| Healthy Controls | 113.26 | 31.69 |

| Hepatitis B-Related Liver Cirrhosis | 419.26 | 89.57 |

Data extracted from a study on patients with hepatitis B-related liver cirrhosis, indicating a significant increase in serum IL-22 levels in the patient group compared to healthy controls.[4]

Table 2: IL-22 Producing Cells in Peripheral Blood of Patients with Chronic HBV Infection

| Patient Group | Parameter | Value |

| Immune Active (IA) Stage | Circulating IL-22-producing CD3+CD8- T cells | Significantly increased compared to other groups |

| Immunotolerant Stage | Circulating IL-22-producing CD3+CD8- T cells | Lower than IA stage |

| Inactive Carrier | Circulating IL-22-producing CD3+CD8- T cells | Lower than IA stage |

| Healthy Controls | Circulating IL-22-producing CD3+CD8- T cells | Lower than IA stage |

This table is a qualitative summary based on findings that circulating IL-22-producing CD3+CD8- T cells are significantly increased in the immune active stage of chronic HBV infection.[5]

Experimental Protocols

Quantification of Human IL-22 in Serum/Plasma by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is a general guideline based on commercially available human IL-22 ELISA kits.[6][7][8][9] Researchers should always refer to the specific manufacturer's instructions for the kit being used.